4-Cyclopropylbiphenyl
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Overview
Description
4-Cyclopropylbiphenyl is an organic compound with the molecular formula C15H14 It consists of a biphenyl core with a cyclopropyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclopropylbiphenyl can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a cyclopropylboronic acid with a halogenated biphenyl derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the biphenyl core to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products:
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Saturated biphenyl derivatives.
Substitution: Alkylated or acylated biphenyl compounds.
Scientific Research Applications
4-Cyclopropylbiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-Cyclopropylbiphenyl involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the electronic properties of the biphenyl core, affecting its reactivity and binding affinity to various targets. This compound can modulate biochemical pathways by interacting with enzymes, receptors, and other proteins, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Biphenyl: The parent compound without the cyclopropyl group.
4-Methylbiphenyl: A similar compound with a methyl group instead of a cyclopropyl group.
4-Phenylbiphenyl: Another derivative with a phenyl group attached to the biphenyl core
Uniqueness: 4-Cyclopropylbiphenyl is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .
Properties
Molecular Formula |
C15H14 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-cyclopropyl-4-phenylbenzene |
InChI |
InChI=1S/C15H14/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-15/h1-9,15H,10-11H2 |
InChI Key |
XXIZASFJSZDZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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